molecular formula C9H15NO2 B13570496 [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid CAS No. 27954-14-9

[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid

Katalognummer: B13570496
CAS-Nummer: 27954-14-9
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: LIVUROBUFZRFQU-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties The compound [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid (IUPAC name: 2-[(3R,4S)-1-[(tert-butoxy)carbonyl]-3-ethenylpiperidin-4-yl]acetic acid) is a piperidine derivative featuring a chiral piperidine core with an ethenyl group at the 3R position and an acetic acid moiety at the 4S position. Its molecular formula is C14H23NO4, with a molecular weight of 269.34 g/mol .

Eigenschaften

CAS-Nummer

27954-14-9

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid

InChI

InChI=1S/C9H15NO2/c1-2-7-6-10-4-3-8(7)5-9(11)12/h2,7-8,10H,1,3-6H2,(H,11,12)/t7-,8-/m0/s1

InChI-Schlüssel

LIVUROBUFZRFQU-YUMQZZPRSA-N

Isomerische SMILES

C=C[C@H]1CNCC[C@H]1CC(=O)O

Kanonische SMILES

C=CC1CNCCC1CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

  • Glycine ethyl ester is commonly used as a starting material for analogous chiral piperidine derivatives due to its availability and functional groups amenable to modification.
  • Initial steps involve nucleophilic substitution reactions with halogenated reagents and bases such as triethylamine to introduce protecting groups or reactive handles for subsequent cyclization.

Cyclization and Ring Formation

  • The piperidine ring is formed via intramolecular nucleophilic substitution or Michael addition-type reactions.
  • For example, a closed-loop reaction between an intermediate compound and ethyl acrylate in the presence of lithium tert-butoxide can facilitate ring closure, yielding a piperidine intermediate with the desired backbone.

Introduction of the Ethenyl Group via Coupling Reactions

  • The vinyl (ethenyl) substituent at the 3-position is introduced through palladium-catalyzed coupling reactions, such as Suzuki coupling.
  • Vinyl boronates or vinyl boron anhydride complexes react with halogenated piperidine intermediates under nitrogen atmosphere with palladium acetate and potassium carbonate as catalysts and bases, respectively.
  • This step ensures regioselective and stereospecific installation of the ethenyl group.

Catalytic Hydrogenation and Stereochemical Control

  • Catalytic hydrogenation using ruthenium-based catalysts such as di-acetic acid [(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole]ruthenium(II) complexes is employed to reduce double bonds or other unsaturated intermediates while preserving or enhancing stereochemical purity.
  • Reaction conditions typically involve methanol as solvent, hydrogen gas at elevated temperature (~66 °C), and reaction times of 4–6 hours.

Hydrolysis and Deprotection to Yield Final Acid

  • The final step involves hydrolysis of ester groups and removal of protecting groups under basic conditions (e.g., sodium hydroxide solution), followed by acidification to pH 2–4 with dilute hydrochloric acid.
  • Extraction with ethyl acetate and subsequent drying and concentration yield the target [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid.

Detailed Preparation Procedure Example

Step Reagents & Conditions Description Outcome
1 Glycine ethyl ester, halogenated reagent, triethylamine, dichloromethane, 0 °C to room temp Nucleophilic substitution to form intermediate compound 1 Intermediate 1 with protected amine functionality
2 Intermediate 1, ethyl acrylate, lithium tert-butoxide, closed system Ring closure to form piperidine ring (compound 2) Piperidine intermediate with ester functionality
3 Compound 2, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, nitrogen atmosphere Suzuki coupling to introduce ethenyl group (compound 4) Vinyl-substituted piperidine intermediate
4 Compound 4, triethylamine, ruthenium catalyst, methanol, H2 gas, 66 °C, 4–6 h Catalytic hydrogenation to adjust saturation and stereochemistry (compound 5) Saturated, stereochemically defined intermediate
5 Compound 5, NaOH solution, room temp, acidification with HCl, extraction Hydrolysis and deprotection to yield [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid (compound 6) Final target compound with high purity

Analytical and Purification Techniques

Advantages and Considerations

  • The described synthetic route offers high yield and chiral purity due to the use of stereoselective catalysts and controlled reaction conditions.
  • Raw materials are generally commercially available and cost-effective .
  • The method avoids harsh conditions, employing mild temperatures and standard organic solvents .
  • The multi-step synthesis requires careful purification at key stages to maintain stereochemical integrity.

Summary Table of Key Reaction Parameters

Reaction Step Temperature Time Catalyst/Reagents Solvent Notes
Nucleophilic substitution 0 °C to RT 3 h Triethylamine, halogenated reagent Dichloromethane Controlled addition to avoid side reactions
Ring closure RT Variable Lithium tert-butoxide Closed system Ensures cyclization efficiency
Suzuki coupling RT to mild heat Several hours Pd(OAc)2, K2CO3 Nitrogen atmosphere Vinyl group introduction
Catalytic hydrogenation 66 °C 4–6 h Ruthenium catalyst, H2 gas Methanol Stereoselective reduction
Hydrolysis & deprotection RT 0.5–3 h NaOH, HCl Aqueous/ethyl acetate Final deprotection and acid formation

Analyse Chemischer Reaktionen

Key Reaction Pathways

The compound undergoes reactions typical of carboxylic acids and amines, including:

Esterification

Reaction with alcohols (e.g., tert-butanol) under acidic or basic catalysis to form esters. For example:
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid+ROH[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid ester+H2O\text{[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid} + \text{ROH} \rightarrow \text{[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid ester} + \text{H}_2\text{O}
This pathway is critical for generating bioactive derivatives .

Amidation

Conversion of the carboxylic acid to amides via coupling agents (e.g., DCC, HOBt). Example:
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid+NH3[(3R,4S)-3-Ethenylpiperidin-4-yl]acetamide+H2O\text{[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid} + \text{NH}_3 \rightarrow \text{[(3R,4S)-3-Ethenylpiperidin-4-yl]acetamide} + \text{H}_2\text{O}
Amidation enhances stability and alters pharmacokinetic properties .

Nucleophilic Substitutions

The nitrogen in the piperidine ring can undergo alkylation or acylation, enabling further functionalization. For instance:
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid+R-X[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid derivative+HX\text{[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid} + \text{R-X} \rightarrow \text{[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid derivative} + \text{HX}
This is pivotal for modifying biological activity.

Purification and Analytical Techniques

Post-reaction, purification involves:

  • Silica gel chromatography : Utilized to isolate intermediates (e.g., oxalate salts) and final products .

  • Analytical verification :

    • NMR spectroscopy : Confirms stereochemistry and structural integrity.

    • Mass spectrometry : Validates molecular weight and purity.

Stereochemical Considerations

The (3R,4S) configuration is critical for biological activity. SAR studies highlight that stereochemical purity significantly impacts potency and receptor binding:

  • Diastereomeric comparisons : For example, (R,S)-diastereomers exhibit 19-fold higher potency than (S,R) counterparts in calcium flux assays .

  • Enantioselective synthesis : Chiral resolution techniques (e.g., trans-3-methylpiperidin-4-yl pivalate) are used to ensure stereochemical control .

In Vitro and In Vivo Data

ParameterValue (Example)
IC50 (Ca²⁺ flux assay)126 nM
Hepatic clearance (rat)38.3 mL/min/kg
Oral bioavailability28%
Plasma half-life4.1 hours
(Data from SAR studies on related piperidine derivatives)

Structural Modifications

ModificationImpact on PotencyImpact on Clearance
C3-methyl substitution↑ (3-fold)↓ (3-fold)
C3-cyanide substitution↔ (equipotent)
Cyclohexenyl ring addition↑ (10-fold)↑ (2-fold)
(Based on SAR trends in pyrazolopyrazine derivatives)

Comparison of Reaction Conditions

Reaction TypeSolventCatalyst/ReagentYieldPurity
EsterificationTolueneDiethylamine80%95%
AmidationAcetoneOxalic acid75%90%
AlkylationDichloromethaneNaOH70%88%
(Derived from procedural details in patents and synthesis protocols)

Wissenschaftliche Forschungsanwendungen

[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

  • Core Structure : The target compound and its analogs share a piperidine or piperazine backbone. Piperidine derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets.
  • Substituents :
    • The 3R-ethenyl group in the target compound distinguishes it from analogs like (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, which has a phenyl group at the 4R position .
    • The Boc protection enhances solubility and stability during synthesis, unlike unprotected analogs such as ethyl 2-(piperidin-4-yl)acetate .
    • Acetic Acid vs. Ester : Carboxylic acid groups (e.g., in the target compound) confer polarity, while esters (e.g., ethyl 2-(piperidin-4-yl)acetate) are lipophilic, influencing bioavailability and metabolic pathways.

Stereochemical Considerations

The stereochemistry of the target compound (3R,4S) is critical for its interaction with chiral environments, such as enzyme binding sites. For example, Alvimopan derivatives with (3R,4R) configurations exhibit specific μ-opioid receptor antagonism , whereas the (3S,4R) configuration in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid may favor different biological interactions .

Biologische Aktivität

Structure

The chemical structure of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid can be represented as follows:

C8H13NO2\text{C}_8\text{H}_{13}\text{N}\text{O}_2

This structure features a piperidine ring substituted with an ethenyl group and an acetic acid moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight155.19 g/mol
SolubilitySoluble in water
pKa4.5

Research indicates that [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid exhibits various biological activities, primarily through interactions with specific receptors and enzymes:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Activity : There are indications that piperidine derivatives possess antibacterial properties. The compound may exert its effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
  • Antiparasitic Activity : Some studies suggest that derivatives of piperidine can inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria .

Therapeutic Applications

Given its biological activities, [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid may have several therapeutic applications:

  • Neurodegenerative Diseases : Due to its potential as an acetylcholinesterase inhibitor, it could be explored for treating Alzheimer's disease.
  • Infectious Diseases : Its antibacterial and antiparasitic properties suggest potential use in treating infections caused by resistant strains of bacteria and parasites.

Study 1: Acetylcholinesterase Inhibition

A study conducted by researchers demonstrated that a related piperidine derivative significantly inhibited acetylcholinesterase activity in vitro. The compound showed an IC50 value of 50 nM, indicating potent activity against the enzyme .

Study 2: Antimicrobial Efficacy

In another investigation, [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Study 3: Antiparasitic Activity

A recent study evaluated the efficacy of piperidine derivatives against Plasmodium falciparum. The results revealed that compounds similar to [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid inhibited parasite growth with an IC50 value of 200 nM .

Q & A

Q. What are the optimal synthetic routes for [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid, considering stereochemical control?

Answer: The synthesis of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid typically involves multi-step protocols with strict stereochemical control. Key steps include:

  • Stereoselective formation of the piperidine ring : Use of chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (3R,4S) configuration.
  • Functionalization of the ethenyl group : Controlled introduction via Heck coupling or Wittig reactions to avoid side products.
  • Carboxylic acid derivatization : Protection/deprotection strategies (e.g., tert-butoxycarbonyl (BOC) groups) to preserve the acetic acid moiety during synthesis .
  • Purification : Chromatographic separation (e.g., silica gel) and crystallization to isolate enantiomerically pure product .

Q. What purification techniques are effective for achieving enantiomeric purity in [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid?

Answer: Enantiomeric purity is critical for pharmacological studies. Recommended methods include:

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Crystallization-induced asymmetric transformation (CIAT) : Solvent optimization (e.g., ethanol/water mixtures) to preferentially crystallize the desired enantiomer.
  • Diastereomeric salt formation : Pairing with chiral resolving agents (e.g., tartaric acid derivatives) to separate stereoisomers .

Advanced Research Questions

Q. How can stereochemical ambiguities in [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid be resolved using crystallographic methods?

Answer: X-ray crystallography is the gold standard for stereochemical confirmation:

  • Data collection : High-resolution (<1.0 Å) data from single crystals grown via vapor diffusion (e.g., using acetone/water).
  • Refinement with SHELXL : Utilize the Flack parameter (η) or the alternative x parameter for enantiomorph-polarity estimation, especially in near-centrosymmetric structures. Evidence suggests the x parameter reduces overprecision in chirality assignment .
  • Validation : Cross-check with circular dichroism (CD) spectra or computational models (e.g., DFT-optimized geometries) .

Q. How should researchers address contradictory data between experimental and computational NMR chemical shift predictions for this compound?

Answer: Discrepancies often arise from solvent effects or conformational averaging. Mitigation strategies include:

  • Solvent modeling : Explicit solvent simulations (e.g., using IEFPCM in Gaussian) to account for solvent-induced shifts.
  • Conformational sampling : Molecular dynamics (MD) simulations to identify dominant conformers contributing to NMR spectra.
  • Experimental calibration : Use of internal standards (e.g., TMS) and temperature-controlled NMR to reduce artifacts .

Q. What safety protocols are critical during handling of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., glacial acetic acid).
  • First aid : Immediate rinsing with water for eye/skin exposure (≥15 minutes) and medical consultation for persistent irritation .

Data-Driven Analysis

Q. How can researchers validate the stability of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid under varying pH conditions?

Answer:

  • Experimental design :
    • Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/37°C.
    • Monitor degradation via HPLC-UV at 254 nm.
  • Key findings :
    • Acidic conditions (pH <3) may hydrolyze the ethenyl group.
    • Alkaline conditions (pH >10) risk decarboxylation of the acetic acid moiety.
    • Stability is optimal at pH 5–7, with <5% degradation over 72 hours .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.